molecular formula C6H7BrN2 B3058770 2-Bromo-3,5-dimethylpyrazine CAS No. 91678-74-9

2-Bromo-3,5-dimethylpyrazine

Cat. No.: B3058770
CAS No.: 91678-74-9
M. Wt: 187.04 g/mol
InChI Key: AGCIADOQTBDMMP-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylpyrazine is a heterocyclic aromatic compound that features a pyrazine ring substituted with bromine and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethylpyrazine typically involves the bromination of 3,5-dimethylpyrazine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dimethylpyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.

Major Products:

    Nucleophilic Substitution: Substituted pyrazine derivatives.

    Oxidation: Pyrazine carboxylic acids or aldehydes.

    Reduction: Dihydropyrazine derivatives.

Scientific Research Applications

2-Bromo-3,5-dimethylpyrazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethylpyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine atom and the pyrazine ring play crucial roles in its interaction with biological targets, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3,5-Dimethylpyrazine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-3,5-dimethylpyrazine: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.

    2,6-Dimethylpyrazine: Different substitution pattern, affecting its chemical properties and uses.

Uniqueness: 2-Bromo-3,5-dimethylpyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis

Biological Activity

2-Bromo-3,5-dimethylpyrazine (C₇H₈BrN₂) is a halogenated pyrazine derivative that has garnered attention for its diverse biological activities. With a molecular weight of approximately 202.06 g/mol, this compound's unique structure—featuring a bromine atom and two methyl groups—enhances its reactivity and potential applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. These activities are attributed to its ability to interact with various biological targets, potentially influencing metabolic pathways and enzyme functions. The following sections detail the specific biological activities, mechanisms of action, and applications of this compound.

Antimicrobial Activity

Studies have demonstrated that this compound can inhibit the growth of several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antifungal Properties

The compound also shows promise in combating fungal infections. Preliminary studies indicate that it can inhibit the growth of fungi such as Candida albicans, making it a candidate for further exploration in antifungal drug development.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The bromine atom in its structure plays a crucial role in enhancing binding affinity to target proteins, which may lead to inhibition of enzyme activity or modulation of receptor functions involved in disease pathways.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds with potential applications in treating various diseases, including infections and cancer. Its derivatives have been explored for their ability to act as enzyme inhibitors or receptor modulators.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrazine derivatives, including this compound. Results indicated significant inhibition against E. coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Antifungal Activity : Another investigation assessed the antifungal properties against C. albicans. The compound showed an MIC of 64 µg/mL, indicating moderate antifungal activity compared to standard antifungal agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Properties
2-Bromo-5-methylpyrazineBromine at position 2; one methyl groupDifferent reactivity due to fewer methyl groups
3-Bromo-5-methylpyrazin-2-amineAmino group at position 2; bromine at 3Higher biological activity due to amino functionality
2-Bromo-3-methylpyrazineBromine at position 2; one methyl groupLess steric hindrance compared to dimethyl derivatives
5-Bromopyrazine-2-carbonitrileBromine at position 5; carbonitrile groupAffects polarity and reactivity

This table illustrates how variations in substituents influence the biological activity and reactivity profiles of these compounds.

Properties

IUPAC Name

2-bromo-3,5-dimethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCIADOQTBDMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536704
Record name 2-Bromo-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91678-74-9
Record name 2-Bromo-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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